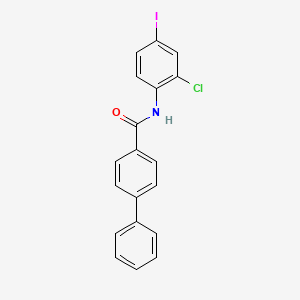
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide, also known as CI-994, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide involves inhibition of histone deacetylase enzymes, which play a critical role in regulating gene expression and chromatin structure. By inhibiting HDACs, N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, leading to anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the acetylation of histone proteins, which can lead to changes in chromatin structure and gene expression. It has also been shown to inhibit the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed to support tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide as a research tool is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, like other small molecule inhibitors, N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide has limitations in terms of its bioavailability and toxicity, which can affect its efficacy in vivo.
Direcciones Futuras
There are several areas of future research that could be explored with N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide. One area of interest is the development of combination therapies that incorporate N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the study of the epigenetic changes induced by N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide, and their potential role in cancer progression and treatment. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-iodobenzonitrile with 4-biphenylcarboxylic acid, followed by reduction and acylation steps. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-4-biphenylcarboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and metastasis. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer cells.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClINO/c20-17-12-16(21)10-11-18(17)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNIARPUNYUIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-4-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

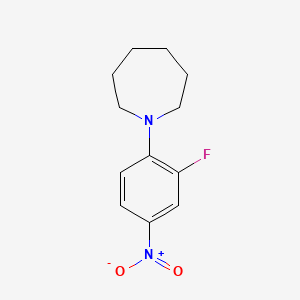

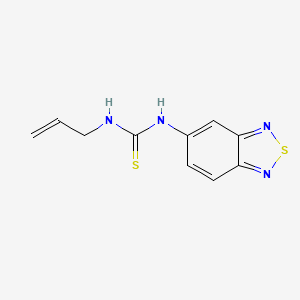
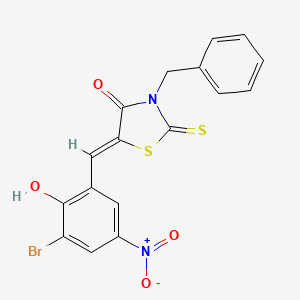
![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)
![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
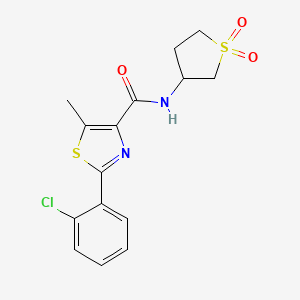
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B5108827.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)
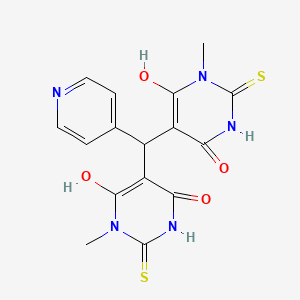
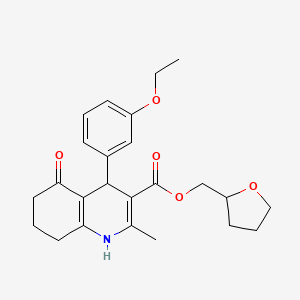
![1-(2,2-diphenylethyl)-6,7-dimethoxy-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B5108850.png)